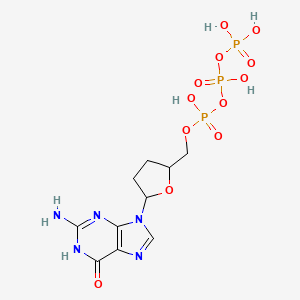

2',3'-Dideoxyguanosine-5'-triphosphate

Description

Historical Context of Chain Termination Principles and Nucleic Acid Sequencing

The journey to understanding the precise sequence of nucleotides in a DNA molecule was a landmark achievement in science. In 1977, Frederick Sanger and his colleagues developed a method that revolutionized the field of genetics: the chain-termination method, also known as Sanger sequencing. nih.govnih.govnih.govnih.gov This technique was a monumental leap forward, providing a reliable and relatively straightforward way to read DNA sequences. ucm.es The core principle of this method lies in the enzymatic synthesis of a DNA strand complementary to a template, but with a clever twist: the controlled interruption of this synthesis. nih.govneb.com

This interruption is achieved by incorporating special, modified nucleotides called dideoxynucleoside triphosphates (ddNTPs). nih.govnih.gov The Sanger method involves setting up four separate reactions, each containing the single-stranded DNA template, a primer, DNA polymerase, and all four standard deoxynucleoside triphosphates (dNTPs). nih.govtandfonline.com Crucially, each of the four reactions also contains a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP). nih.gov When the DNA polymerase incorporates a standard dNTP, the DNA chain continues to elongate. However, the random incorporation of a ddNTP halts the synthesis of that particular DNA strand. nih.govnih.gov This results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. nih.govnih.gov

Initially, these fragments were detected using radioactive labels. nih.govnih.gov The fragments from the four reactions were then separated by size using gel electrophoresis in four parallel lanes, and the sequence was read by interpreting the resulting pattern of bands. nih.govtandfonline.com This groundbreaking method was instrumental in major scientific endeavors, including the monumental Human Genome Project. nih.govucm.es Over time, the Sanger method was refined with the development of fluorescently labeled ddNTPs, which allowed for automated sequencing in a single reaction, further accelerating the pace of genetic discovery. nih.govnih.gov

Overview of Dideoxynucleoside Triphosphates (ddNTPs) in Molecular Biology

Dideoxynucleoside triphosphates are synthetic analogues of the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. nih.govresearchgate.net The defining structural feature of a ddNTP is the absence of a hydroxyl (-OH) group at both the 2' and 3' positions of the ribose sugar ring; in contrast, dNTPs have a hydroxyl group at the 3' position. nih.govnih.gov This seemingly minor modification has profound consequences for DNA synthesis.

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of the incoming dNTP. nih.gov The absence of the 3'-OH group in an incorporated ddNTP means that this bond cannot be formed with the next nucleotide, leading to the irreversible termination of DNA chain elongation. nih.govnih.govnih.gov This property is why ddNTPs are aptly named "chain terminators." nih.gov

In the context of Sanger sequencing, the ddNTPs, including 2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP), are the key reagents that generate the nested set of DNA fragments of different lengths. nih.govnih.gov The ratio of dNTPs to ddNTPs in the sequencing reaction is carefully controlled to ensure that chain termination occurs at every possible position along the template DNA strand. nih.gov Later advancements saw the labeling of each of the four ddNTPs with a different fluorescent dye, enabling the analysis of all four termination events in a single capillary electrophoresis run, a cornerstone of automated DNA sequencing. nih.govdavidson.edu

Research Significance of this compound in Enzymatic Studies and Biotechnological Applications

The utility of this compound (ddGTP) extends beyond its foundational role in Sanger sequencing, proving to be a valuable tool in detailed enzymatic studies and for various biotechnological applications. Its interaction with different DNA polymerases has been a subject of considerable research, revealing nuanced and enzyme-specific behaviors.

One significant area of study has been the interaction of ddGTP with DNA polymerase alpha. Research has shown that ddGTP can act as both an inhibitor and a substrate for this enzyme, with its function being dependent on its concentration and the presence of specific divalent cations. nih.gov At low concentrations (less than 1 µM) and in the presence of manganese ions (Mn2+), ddGTP acts as a potent competitive inhibitor of DNA polymerase alpha, competing with the natural substrate dGTP for the enzyme's active site. nih.gov However, at higher concentrations (greater than 1 µM) and in the presence of magnesium ions (Mg2+), ddGTP can be incorporated as a substrate, albeit at a lower rate than dGTP. nih.gov

In contrast, studies on DNA polymerase beta have revealed that it can utilize ddGTP as an efficient substrate. nih.gov Under optimal conditions, the rate of ddGTP incorporation by DNA polymerase beta is nearly equal to that of its natural counterpart, dGTP. nih.gov Interestingly, the Michaelis-Menten constant (Km) for ddGTP with DNA polymerase beta is lower than that for dGTP, suggesting a higher affinity of the enzyme for ddGTP. nih.gov However, other DNA polymerases, such as DNA polymerase gamma, E. coli DNA polymerase I, and retroviral reverse transcriptase, have been found to utilize ddGTP poorly as a substrate. nih.gov

Below are interactive data tables summarizing key findings from these enzymatic studies:

| Condition | Parameter | Value | Template Primer |

|---|---|---|---|

| Low ddGTP (<1 µM) with Mn²⁺ | Inhibition Constant (Ki) | 0.035 µM | Activated DNA |

| 0.044 µM | (dC)n.(dG)12-18 | ||

| High ddGTP (>1 µM) with Mg²⁺ | Maximum Incorporation Rate (% of dGTP) | 14.5% | Activated DNA |

| Substrate | Michaelis-Menten Constant (Km) |

|---|---|

| ddGTP | 1.8 µM |

| dGTP | 7.8 µM |

Beyond these fundamental enzymatic studies, ddGTP has found a significant application in a technique known as Pyrophosphorolysis-Activated Polymerization (PAP). dynamic-biosensors.complos.org PAP is a highly specific method for detecting rare mutations in a vast excess of wild-type DNA. nih.gov This technique utilizes primers that are blocked at their 3' end with a dideoxynucleotide, such as ddGTP. plos.org In the presence of a perfectly matched template and pyrophosphate, certain DNA polymerases can catalyze the reverse reaction of polymerization, known as pyrophosphorolysis, which removes the terminal ddGTP. nih.govnih.gov This unblocking then allows the primer to be extended, leading to amplification of the target sequence. nih.gov This method's high specificity makes it a valuable tool in clinical diagnostics for the detection of somatic mutations. plos.org

Structure

2D Structure

Properties

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRRAMINWIWTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Chain Termination

Structural Basis of Chain Termination: Absence of 3'-Hydroxyl Group

The key structural difference between ddGTP and its natural counterpart, dGTP, lies in the sugar moiety. ontosight.ai While deoxynucleotides possess a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar, dideoxynucleotides like ddGTP lack this group, having a hydrogen atom instead. biosyn.comwikipedia.orgnumberanalytics.com This seemingly minor modification is the entire basis for its function as a chain terminator. letstalkacademy.comvaia.com

During standard DNA synthesis, the 3'-hydroxyl group of the last nucleotide on the growing DNA strand is chemically essential. fiveable.melibretexts.org It acts as a nucleophile, attacking the alpha-phosphate of the incoming deoxynucleoside triphosphate (dNTP) to form a phosphodiester bond. wikipedia.orglibretexts.org The absence of the 3'-hydroxyl group on an incorporated ddGTP molecule means there is no available nucleophile to initiate this reaction with the next incoming nucleotide. biosyn.comletstalkacademy.comvaia.com Consequently, DNA polymerase cannot catalyze the addition of any more nucleotides to the chain, leading to irreversible termination of DNA strand elongation. wikipedia.orglibretexts.orgpearson.com

Prevention of Phosphodiester Bond Formation and Subsequent Nucleotide Addition

The elongation of a DNA strand is a series of enzymatic reactions that create a backbone of alternating sugar and phosphate (B84403) groups, linked by phosphodiester bonds. fiveable.me The formation of each phosphodiester bond is critical for the addition of the next nucleotide. libretexts.org DNA polymerase requires a free 3'-OH group on the terminal nucleotide of the growing chain to catalyze the linkage with the 5'-phosphate group of the incoming nucleotide. wikipedia.orgvaia.com

When a DNA polymerase incorporates ddGTP into the nascent DNA strand, the chain is terminated because the sugar moiety of the incorporated molecule lacks the 3'-hydroxyl group. ontosight.ailibretexts.org Without this crucial group, the formation of a phosphodiester bond with the subsequent nucleotide is impossible. wikipedia.orgletstalkacademy.com The enzyme is unable to proceed with the extension, as there is no site for the new nucleotide to attach. wikipedia.orglibretexts.org This effectively blocks any further addition of nucleotides, resulting in a truncated DNA fragment. wikipedia.org

Interruption of the Condensation Reaction in DNA Synthesis

DNA synthesis is fundamentally a condensation reaction (specifically, a dehydration synthesis) where a water molecule is removed to form the phosphodiester bond. wikipedia.org This reaction occurs between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming dNTP. wikipedia.orglibretexts.org The incorporation of ddGTP directly interrupts this process. wikipedia.org

The absence of the 3'-OH group on the dideoxyribose sugar of ddGTP means that the nucleophilic attack on the incoming nucleotide's phosphate group cannot happen. wikipedia.org This prevents the condensation reaction from occurring, thereby stopping the formation of the phosphodiester linkage that would normally add the next nucleotide to the chain. wikipedia.orglibretexts.org This interruption is the definitive step that terminates the synthesis of the DNA strand at that specific point. wikipedia.org

Detailed Research Findings

The interaction of ddGTP with DNA polymerases can vary depending on the specific enzyme and reaction conditions. Kinetic studies have revealed differences in how various polymerases utilize ddGTP as either a substrate for incorporation or as a competitive inhibitor.

| Parameter | Value | Condition | Template/Primer |

|---|---|---|---|

| Inhibition | Strong | Low ddGTP conc. (<1 µM) with Mn²⁺ | Activated DNA / (dC)n.(dG)12-18 |

| Kᵢ (Inhibition Constant) | 0.035 µM | Mn²⁺ | Activated DNA |

| Kᵢ (Inhibition Constant) | 0.044 µM | Mn²⁺ | (dC)n.(dG)12-18 |

| Substrate Incorporation Rate | 14.5% (of dGTP rate) | High ddGTP conc. (>1 µM) with Mg²⁺ | Activated DNA |

Data derived from a study on the utilization of 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate by DNA polymerase alpha, indicating its dual role as an inhibitor at low concentrations and a substrate at higher concentrations. nih.gov

| DNA Polymerase | ddGTP Utilization as Substrate | Key Finding |

|---|---|---|

| DNA Polymerase Beta | Efficient | Incorporation rate nearly equal to dGTP. Km for ddGTP (1.8 µM) is lower than for dGTP (7.8 µM). |

| DNA Polymerase Gamma | Not Utilized | No incorporation observed with activated DNA or (dC)n.(dG)12-18 templates. |

| DNA Polymerase Alpha | Poor | Functions primarily as a competitive inhibitor at low concentrations. |

| E. coli DNA Polymerase I | Poor | Limited ability to use ddGTP as a substrate. |

| Retroviral Reverse Transcriptase | Poor | Limited ability to use ddGTP as a substrate. |

Data from a comparative study highlighting that DNA polymerase beta is uniquely efficient in utilizing ddGTP, a finding with potential implications given the enzyme's role in DNA repair. nih.gov

Enzymatic Interactions and Polymerase Specificity

Interactions with DNA Polymerases

The large fragment of DNA polymerase I from Thermus aquaticus (Taq), known as Klentaq1, is a widely utilized enzyme in molecular biology, particularly for DNA sequencing. pnas.org Its interaction with dideoxynucleoside 5'-triphosphates (ddNTPs), including 2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP), is of critical importance for these applications. However, wild-type Taq polymerase exhibits two significant deficiencies: it generally discriminates against ddNTPs, and it incorporates ddGTP at a significantly higher rate than the other three ddNTPs. pnas.orgnih.gov This preferential incorporation creates challenges in obtaining uniform data in DNA sequencing. nih.gov Structural and kinetic studies have elucidated the precise molecular interactions that govern this specificity.

Kinetic analyses have consistently demonstrated that Taq DNA polymerase preferentially incorporates this compound (ddGTP) over other dideoxynucleotides. pnas.orgnih.gov During sequencing reactions, ddGTP is incorporated approximately 10 times faster than ddATP, ddCTP, or ddTTP. pnas.orgnih.gov This pronounced bias in incorporation rates leads to a rapid depletion of the ddGTP pool, which can cause premature termination of the G-track in sequencing reads. pnas.org The kinetic mechanism for polymerase function involves the enzyme first binding to the DNA template-primer duplex, forming a binary complex. oup.com This complex then binds the incoming nucleotide to form an "open" ternary complex, which subsequently undergoes a conformational change to a "closed" state, aligning the reactive groups for catalysis. oup.com The significant difference in incorporation rates for ddGTP suggests a specific structural interaction that uniquely favors its binding and subsequent catalysis within the enzyme's active site. pnas.org

| Dideoxynucleoside Triphosphate (ddNTP) | Relative Incorporation Rate |

|---|---|

| This compound (ddGTP) | ~10x |

| 2',3'-Dideoxyadenosine-5'-triphosphate (ddATP) | ~1x |

| 2',3'-Dideoxycytidine-5'-triphosphate (ddCTP) | ~1x |

| 2',3'-Dideoxythymidine-5'-triphosphate (ddTTP) | ~1x |

The structural basis for nucleotide selectivity in the Taq polymerase active site has been revealed through high-resolution crystal structures of Klentaq1 in ternary complexes with a DNA primer/template and each of the four ddNTPs. nih.govnih.gov These structures show that the protein residues surrounding the nascent base pair—formed by the incoming ddNTP and the template base—create a tightly fitting binding pocket. nih.gov This snug pocket imposes significant steric constraints, which are a major contributor to nucleotide selectivity, as it can only properly accommodate a correct Watson-Crick base pair. nih.gov With the notable exception of the ddGTP-bound complex, there are no sequence-specific contacts observed between the enzyme's side chains and the base of the incoming ddNTP. nih.gov This suggests that for ddATP, ddCTP, and ddTTP, the selection is primarily driven by the geometric fit of the base pair within the active site. nih.gov The plasticity of the active site also plays a role, allowing the enzyme to accommodate a variety of substrates while maintaining high fidelity. nih.gov

The preferential incorporation of ddGTP is a direct result of specific interactions with a key amino acid residue, Arginine 660 (Arg-660), located in the O-helix of the enzyme. pnas.orgnih.gov Crystal structures reveal that in the ddGTP-trapped complex, the side chain of Arg-660 undergoes a significant conformational shift. pnas.orgnih.gov This movement allows the guanidinium (B1211019) group of Arg-660 to form specific hydrogen bonds with the O6 and N7 atoms of the guanine (B1146940) base of the incoming ddGTP. pnas.orgnih.gov These additional interactions stabilize the binding of ddGTP in the active site, accounting for its higher incorporation rate. nih.gov In contrast, in the ternary complexes with ddATP, ddCTP, or ddTTP, the side chain of Arg-660 is not observed to interact with the nucleotide base. pnas.orgnih.gov Another residue, Arginine 587 (Arg-587), also experiences a conformational change when ddGTP is bound, but its side chain does not make direct contact with the ddGTP molecule. pnas.orgnih.gov

To confirm the role of Arg-660 in the preferential incorporation of ddGTP, site-directed mutagenesis studies have been performed. nih.gov When Arg-660 is replaced with other amino acids such as Aspartate (Asp), Serine (Ser), Phenylalanine (Phe), Tyrosine (Tyr), or Leucine (Leu), the resulting mutant enzymes exhibit a marked and selective decrease in the rate of ddGTP incorporation. pnas.orgnih.gov For example, the R660D mutation (Arginine to Aspartate) was shown to cause a dramatic reduction in the intensity of the G track during sequencing, corresponding to an approximately 65% decrease in ddGTP incorporation, while having only a modest effect on the A, T, or C tracks (~7% reduction). nih.gov By reducing the preferential incorporation of ddGTP, these mutations result in a more even distribution of band intensities or peak heights in DNA sequencing profiles, significantly improving the accuracy of sequence determination. nih.gov Combining the R660D mutation with another mutation, F667Y (which generally increases ddNTP incorporation), results in a double mutant with superior performance for DNA sequencing applications. nih.gov

| Enzyme Variant | Mutation at Residue 660 | Effect on ddGTP Incorporation Rate | Impact on Sequencing Profile |

|---|---|---|---|

| Taq-WT (Wild-Type) | Arginine (Arg) | High (Preferential Incorporation) | Uneven band intensity, premature G-track termination |

| Taq-RD | Aspartate (Asp) | Marked and selective reduction (~65%) | More even band intensity, improved accuracy |

| Taq-RS | Serine (Ser) | Marked and selective reduction | More even band intensity, improved accuracy |

| Taq-RF | Phenylalanine (Phe) | Marked and selective reduction | More even band intensity, improved accuracy |

| Taq-RY | Tyrosine (Tyr) | Marked and selective reduction | More even band intensity, improved accuracy |

| Taq-RL | Leucine (Leu) | Marked and selective reduction | More even band intensity, improved accuracy |

The binding of a correct dNTP to the polymerase-DNA binary complex induces a major conformational change where the O-helix of the "fingers" domain rotates to form a closed, catalytically active complex. researchgate.net While this open-to-closed transition is a general feature of nucleotide binding, the interaction with ddGTP induces a unique and specific adjustment within the O-helix. pnas.orgnih.gov The crystal structure of the ddGTP-trapped complex is distinct from the structures with the other three ddNTPs primarily due to the large shift in the position of the Arg-660 side chain. pnas.orgnih.gov This specific conformational adjustment, which facilitates the hydrogen bonding between Arg-660 and the guanine base, is the structural basis for the enzyme's kinetic preference for ddGTP. nih.gov This movement highlights a specific induced-fit mechanism that is unique to the binding of ddGTP, leading to its enhanced incorporation. pnas.orgnih.gov

Escherichia coli DNA Polymerase I (Klenow Fragment)

The Klenow fragment is a large protein domain derived from E. coli DNA polymerase I through proteolytic cleavage. This enzymatic fragment retains the 5' → 3' polymerase activity and the 3' → 5' exonuclease activity, which is crucial for proofreading, but it lacks the 5' → 3' exonuclease activity. wikipedia.org The absence of the 5' → 3' exonuclease activity makes the Klenow fragment a valuable tool in molecular biology, particularly for DNA sequencing and labeling. wikipedia.org

Characterization of Substrate Binding Kinetics and Conformational States

The process of nucleotide incorporation by the Klenow fragment involves a series of conformational changes that are critical for ensuring the fidelity of DNA synthesis. The binding of a correct deoxynucleoside triphosphate (dNTP) to the polymerase-DNA binary complex induces a significant conformational change, transitioning the enzyme from an "open" to a "closed" state. nih.gov This structural rearrangement is essential for positioning the incoming nucleotide correctly within the active site for the subsequent nucleophilic attack by the 3'-hydroxyl group of the primer. nih.gov

Tryptic digestion experiments have revealed three distinct structural states: the polymerase alone, the binary complex with a primer-template, and the ternary complex formed with the polymerase, DNA, and a complementary dNTP. nih.gov The formation of a stable, closed ternary complex is contingent upon the presence of the correct nucleotide. nih.gov While specific kinetic parameters for the binding of this compound (ddGTP) to the Klenow fragment are not extensively detailed in the literature, the general mechanism of dNTP binding provides a framework for understanding this interaction. The proper geometric alignment of the incoming nucleotide is a prerequisite for the induction of the closed conformation. nih.gov Any deviation from the optimal geometry, as might be expected with a mismatched nucleotide, inhibits or completely prevents the formation of this closed complex. nih.gov

Discrimination Mechanisms against Mismatched Nucleotides

The high fidelity of DNA polymerases like the Klenow fragment is largely attributed to their ability to discriminate against incorrect nucleotides, including those with modified sugars such as dideoxynucleotides. This discrimination occurs primarily at the nucleotide insertion step and is influenced by the enzyme's conformational flexibility. Kinetic studies have indicated that the Klenow fragment does not significantly discriminate against mismatched nucleotides during the initial binding event. nih.gov Instead, the rate-limiting conformational change that precedes the chemical reaction is drastically slowed when a mismatched nucleotide is bound. nih.gov This suggests that the transition from the open to the closed conformation serves as a critical checkpoint for nucleotide selectivity. nih.gov

A key factor in the discrimination between deoxynucleotides (dNTPs) and dideoxynucleotides (ddNTPs) by the E. coli DNA polymerase I family lies in a single amino acid residue. For E. coli DNA polymerase I, this residue is phenylalanine at position 762 (F762). pnas.org The presence of phenylalanine at this position results in strong discrimination against all four ddNTPs. pnas.org In contrast, substitution of this phenylalanine with a tyrosine (F762Y) dramatically decreases this discrimination by 250- to 8000-fold, leading to more efficient incorporation of ddNMPs. pnas.org This highlights the critical role of the steric environment within the active site in selecting the correct sugar moiety. The aromatic ring of the equivalent residue in Klentaq1 (Y671) is part of the active site pocket and interacts with the minor groove side of the nascent base pair, influencing the selection of the incoming nucleotide. nih.gov

Comparative Analysis of this compound Utilization Efficiency

The Klenow fragment was the original enzyme utilized in the Sanger dideoxy chain-termination method of DNA sequencing, a fact that points to its ability to incorporate ddNTPs, leading to chain termination. nih.gov This historical application implies a degree of utilization efficiency for ddGTP by the enzyme.

Human DNA Polymerases

DNA Polymerase Alpha (Pol α)

This compound (ddGTP) exhibits a fascinating dual role in its interaction with human DNA polymerase alpha (Pol α), acting as both a potent inhibitor and a substrate, with its function being dependent on the reaction conditions, specifically its concentration and the type of divalent cation present.

At low concentrations (less than 1 µM) and in the presence of manganese ions (Mn²⁺), ddGTP strongly inhibits the activity of DNA polymerase alpha. nih.gov This inhibition is competitive with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). nih.gov Under these conditions, the incorporation of ddGTP into the DNA product is not detectable, indicating that the inhibitory effect is not due to chain termination following incorporation. nih.gov Instead, the inhibition arises from the competition between ddGTP and dGTP for the same binding site on the enzyme. nih.govnih.gov The inhibition constants (Ki) for ddGTP are remarkably low, measured at 0.035 µM with activated DNA as the template-primer and 0.044 µM with a (dC)n·(dG)12-18 template-primer. nih.gov The presence of Mn²⁺ appears to increase the affinity of the dideoxynucleotide for the enzyme. nih.gov

Conversely, at higher concentrations (greater than 1 µM) and in the presence of magnesium ions (Mg²⁺), ddGTP transitions from being an inhibitor to an efficient substrate for DNA polymerase alpha. nih.gov Under these conditions, the maximum incorporation rate of ddGTP can reach up to 14.5% of that observed for the corresponding natural substrate, dGTP, when using activated DNA as the template-primer. nih.gov This demonstrates that the enzyme is capable of utilizing ddGTP for DNA synthesis, leading to chain termination.

This concentration- and cation-dependent switch in function underscores the complex nature of the interaction between ddGTP and DNA polymerase alpha.

| Condition | Role of ddGTP | Mechanism | Key Findings |

| Low Concentration (< 1 µM) with Mn²⁺ | Inhibitor | Competitive inhibition with dGTP at the enzyme's active site. nih.govnih.gov | Strong inhibition observed. nih.gov Ki values as low as 0.035 µM. nih.gov No detectable incorporation into DNA. nih.gov |

| High Concentration (> 1 µM) with Mg²⁺ | Substrate | Utilized by Pol α for incorporation into the growing DNA chain, leading to termination. nih.gov | Maximum incorporation rate is 14.5% compared to dGTP. nih.gov |

Competitive Inhibition of Deoxyguanosine Triphosphate (dGTP) Incorporation

This compound acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for DNA polymerase alpha. nih.gov In the presence of Mn2+, low concentrations of ddGTP strongly inhibit the activity of DNA polymerase alpha by competing with dGTP for the same binding site on the enzyme. nih.gov This inhibition occurs even though the incorporation of ddGTP into the DNA is not detectable under these specific conditions, suggesting that the inhibition is a result of the competition at the active site rather than immediate chain termination. nih.gov

DNA Polymerase Beta (Pol β)

DNA Polymerase Beta (Pol β) demonstrates a notable efficiency in utilizing ddGTP as a substrate, particularly when activated DNA is employed as the template-primer. nih.gov Under optimal reaction conditions, the rate of incorporation of ddGTP into the growing DNA strand is nearly equivalent to that of its natural counterpart, dGTP. nih.gov This efficient utilization highlights the structural compatibility of ddGTP with the active site of Pol β.

Kinetic studies have been conducted to quantify the binding affinity of ddGTP for DNA Polymerase β. The Michaelis constant (Km), which is an inverse measure of a substrate's binding affinity to an enzyme, was determined for both ddGTP and dGTP. The results indicate a significantly lower Km value for ddGTP compared to dGTP, suggesting a higher affinity of the polymerase for the dideoxynucleotide. nih.gov

| Substrate | Km Value (μM) | Source |

|---|---|---|

| ddGTP | 1.8 | nih.gov |

| dGTP | 7.8 | nih.gov |

DNA Polymerase Gamma (Pol γ)

In stark contrast to DNA Polymerase β, DNA Polymerase γ (Pol γ), the mitochondrial DNA polymerase, does not utilize ddGTP as a substrate. nih.gov This has been observed with both activated DNA and (dC)n.(dG)12-18 as the template primer. nih.gov The inability of Pol γ to incorporate ddGTP underscores the high substrate specificity of this enzyme and highlights a key difference between the cellular DNA polymerases.

Viral DNA Polymerases and Other Nucleotidyltransferases

The interaction of ddGTP extends to viral DNA polymerases and other nucleotidyl-transferring enzymes. Retroviral reverse transcriptases, such as the one from the human immunodeficiency virus (HIV), are significantly inhibited by ddGTP, which acts as a potent chain terminator of viral DNA synthesis. nih.govcaymanchem.com However, other DNA polymerases like E. coli DNA polymerase I and DNA polymerase alpha exhibit poor utilization of ddGTP as a substrate. nih.gov In the context of molecular biology techniques, ddGTP is also used to terminate chain extension by Taq polymerase in PCR-based applications like DNA sequencing. caymanchem.com

African Swine Fever Virus DNA Polymerase X (Pol X)

This compound (ddGTP) has been utilized as a tool in nucleotide-trapping assays to investigate the kinetic mechanism of DNA Polymerase X (Pol X) from the African Swine Fever Virus (ASFV). nih.gov These assays are designed to determine whether a deoxynucleoside triphosphate (dNTP) can bind to the polymerase in a productive manner and be incorporated into a DNA substrate without prior dissociation. The utility of ddGTP in this context stems from its ability to be incorporated by Pol X with an efficiency comparable to that of the natural substrate, deoxyguanosine triphosphate (dGTP). nih.gov Upon incorporation, ddGTP acts as a chain terminator, preventing further extension of the DNA strand. This characteristic allows for the precise tracking and measurement of single nucleotide incorporation events, providing valuable insights into the enzyme's catalytic cycle. nih.gov

Studies involving ASFV Pol X have revealed a notable characteristic of the enzyme: a high binding affinity for purine (B94841):purine mismatches. nih.gov Kinetic analyses have demonstrated that Pol X exhibits a particular preference for the insertion of purine deoxynucleotides, with a notable efficiency in incorporating dGTP opposite a template cytosine. nih.gov

Under pre-steady-state conditions, Pol X displays tight binding when encountering a dG:dATP (template:incoming nucleotide) mismatch. nih.gov Despite this high affinity, the turnover rate for this mismatched pair is significantly slower than the rate of correct dG:dCTP incorporation. nih.gov This suggests that while the enzyme can readily bind the incorrect purine nucleotide, the subsequent catalytic step is greatly impaired.

Table 1: Kinetic Parameters of ASFV Pol X for Matched and Mismatched Base Pairs

| Template:Incoming | Binding Affinity (KD,app) | Catalytic Rate (kpol) | Catalytic Efficiency (kpol/Kd) |

| G:C (Correct) | - | High | High |

| G:A (Mismatch) | High | Low | Low |

| G:G (Mismatch) | - | - | Comparable to G:C |

Human Terminal Deoxynucleotidyltransferase (TdT)

Human Terminal Deoxynucleotidyltransferase (TdT) is a unique DNA polymerase that synthesizes DNA in a template-independent manner. researchgate.net This enzyme generally exhibits low substrate specificity for nucleotides, allowing it to incorporate a wide variety of natural and modified nucleotides, including 2',3'-dideoxynucleoside triphosphates like ddGTP. nih.govnih.gov The incorporation of ddNTPs by TdT results in chain termination due to the absence of a 3'-hydroxyl group, a feature that has been utilized in various molecular biology applications. researchgate.net

The active site of human TdT contains several key amino acid residues that play a crucial role in nucleotide binding and catalysis. Mutational and computational analyses have identified Asp395 and Glu456 as significant contributors to the enzyme's activity and substrate specificity. researchgate.netthermofisher.com

Table 2: Key Active Site Residues in Human TdT and Their Function

| Residue | Location | Function |

| Asp395 | dNTP-binding pocket | Forms hydrogen bonds with incoming dNTPs, influencing substrate specificity and enzymatic activity. |

| Glu456 | dNTP-binding pocket | Forms hydrogen bonds with incoming dNTPs, contributing to nucleotide selection and catalytic efficiency. |

| Trp450 | Active Site | Contributes to the overall architecture of the active site. |

Interactions with Reverse Transcriptases

This compound, as a member of the 2',3'-dideoxynucleoside 5'-triphosphates (ddNTPs), interacts with reverse transcriptases primarily as a chain-terminating substrate. nih.govchegg.com Reverse transcriptases are enzymes that synthesize DNA from an RNA template, a process central to the life cycle of retroviruses like the human immunodeficiency virus (HIV). wikipedia.org

The mechanism of action of ddGTP involves its competition with the natural substrate, 2'-deoxyguanosine (B1662781) 5'-triphosphate (dGTP), for the active site of the reverse transcriptase. nih.gov Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the dideoxyribose sugar of ddGTP prevents the formation of a phosphodiester bond with the next incoming nucleotide. chegg.com This leads to the premature termination of DNA chain elongation, thereby inhibiting viral replication. nih.gov

While retroviral reverse transcriptases can utilize ddGTP, studies have shown that the efficiency of this utilization can be poor. nih.gov Nevertheless, its ability to be incorporated and cause chain termination has made it a valuable tool in studying the mechanisms of reverse transcriptases and as a component in certain research applications, such as primer extension reactions. nih.gov

Furthermore, research on analogs of ddGTP, such as 6-modified-3'-azido-ddGTPs, has provided deeper insights into the interactions within the active site of HIV-1 reverse transcriptase. researchgate.net These studies have shown that modifications to the guanine base can alter the substrate specificity, causing the reverse transcriptase to recognize the analog as an adenosine (B11128) mimetic. researchgate.net This highlights the intricate nature of the interactions between the nucleotide and the amino acid residues within the enzyme's active site. The evaluation of various dideoxynucleotide analogs has underscored the importance of the 3' substituent on the sugar moiety for the inhibitory activity against HIV reverse transcriptase. biorxiv.org

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov Due to its essential role and lack of a proofreading mechanism, HIV-1 RT is a primary target for antiretroviral therapy. walshmedicalmedia.com ddGTP, as a dideoxynucleoside analog, interacts with this enzyme as both a competitive inhibitor and a substrate, leading to the disruption of viral DNA synthesis.

The principal mechanism by which this compound inhibits HIV-1 RT is through DNA chain termination. researchgate.net Like other dideoxynucleoside triphosphates (ddNTPs), ddGTP is recognized by the enzyme and incorporated into the growing viral DNA strand opposite a cytosine base in the template. researchgate.net However, because ddGTP lacks the 3'-hydroxyl (3'-OH) group necessary to form a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), the elongation of the DNA chain is permanently halted. researchgate.net This event, known as obligate chain termination, results in the production of incomplete and non-functional viral DNA transcripts, effectively preventing the completion of the viral replication cycle.

The efficiency with which HIV-1 RT incorporates ddGTP relative to its natural counterpart, dGTP, is a key determinant of its inhibitory potency. This relationship is quantified by kinetic parameters such as the Michaelis constant (K_m), which reflects substrate binding affinity, and the maximal rate of incorporation (k_cat or k_pol).

Table 1: Representative Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by Wild-Type HIV-1 RT Data presented is illustrative of typical values found in kinetic studies. Exact values can vary based on experimental conditions, such as template sequence and Mg²⁺ concentration.

| Compound | Parameter | Value | Reference |

| dGTP | K_d (µM) | ~1-5 | nih.govnih.gov |

| dGTP | k_pol (s⁻¹) | ~30-90 | nih.govnih.gov |

| ddNTPs (general) | k_pol | Slower than dNTPs | acs.org |

| ddNTPs (general) | K_d | Weaker binding than dNTPs | acs.org |

The high mutation rate of HIV-1 leads to the emergence of drug-resistant strains of the virus, posing a significant challenge to antiretroviral therapy. Resistance to nucleoside reverse transcriptase inhibitors (NRTIs) like ddGTP can occur through two primary mechanisms:

Discrimination: Mutations in the dNTP binding site of the reverse transcriptase can enhance the enzyme's ability to distinguish between the natural dNTP and the analog, thereby reducing the incorporation of the inhibitor. walshmedicalmedia.com

Excision (Primer Unblocking): Some resistant RT mutants acquire the ability to remove the incorporated, chain-terminating nucleoside monophosphate from the end of the DNA primer. This process, often using ATP as a pyrophosphate donor, unblocks the primer and allows DNA synthesis to resume. nih.gov

While many studies on resistance focus on thymidine (B127349) analogs, specific mutations conferring resistance to dideoxynucleosides have been identified. Research has identified a mutation at residue 89 of HIV-1 RT that is associated with resistance to ddGTP. Although the precise biochemical mechanism of the G89 mutation is not as extensively characterized as others, it likely alters the conformation of the active site to sterically hinder the binding and incorporation of ddGTP or enhances the enzyme's discriminatory capabilities.

Telomerase

Telomerase is a specialized reverse transcriptase, a ribonucleoprotein that adds telomeric DNA repeats to the ends of chromosomes. This activity is essential for maintaining telomere length and is a hallmark of most cancer cells, allowing them to bypass normal cellular senescence. The similarity between telomerase and viral reverse transcriptases suggests that it may also be a target for nucleoside analogs.

In vitro studies using cell extracts and purified enzyme systems have demonstrated that dideoxynucleoside triphosphates can inhibit telomerase activity. Research on 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP), a compound structurally very similar to ddGTP, has shown it to be a potent inhibitor of telomerase derived from HeLa (human cervical cancer) cells. duke.edu The inhibitory activity of AZddGTP was found to be more potent than that of 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), a well-known telomerase inhibitor. duke.edu Furthermore, AZddGTP was shown to be a selective inhibitor of telomerase, as it did not significantly inhibit the activity of human DNA polymerases alpha and delta. duke.edu

The mechanism of telomerase inhibition by ddGTP analogs is analogous to that seen with HIV-1 RT. Telomerase recognizes and utilizes these analogs as substrates for the synthesis of telomeric repeats. duke.edu Studies have confirmed that AZddGTP is significantly incorporated into the 3'-terminus of DNA by partially purified telomerase. duke.edu Once incorporated, the absence of the 3'-OH group on the sugar moiety of the analog prevents the addition of the next nucleotide, leading to the immediate termination of telomere elongation. duke.edu This chain-terminating effect has been observed directly in enzymatic assays and is further supported by cell-based studies where long-term treatment with the corresponding nucleoside (3'-azido-2',3'-dideoxyguanosine) led to progressive and reproducible shortening of telomeres in human HL60 cells. duke.edu

Analog-Specific Alterations in Gel Electrophoresis Patterns of Synthesis Products

The incorporation of this compound (ddGTP) into a nascent DNA strand by a DNA polymerase causes a fundamental and deliberate alteration to the products of DNA synthesis. Because ddGTP lacks the 3'-hydroxyl group required for the formation of a phosphodiester bond, its incorporation immediately terminates strand elongation. nih.govsciencesnail.comwikipedia.org When these synthesis products are separated by size using high-resolution denaturing polyacrylamide gel electrophoresis (PAGE), the presence of ddGTP results in a distinct and interpretable banding pattern that differs significantly from the single, full-length product seen in its absence. nih.govwitcarbon.comlibretexts.org

The primary alteration is the generation of a "ladder" of DNA fragments. In a reaction containing a DNA template, a primer, DNA polymerase, all four deoxynucleotide triphosphates (dNTPs), and a limited amount of ddGTP, a series of fragments are produced. csus.edusigmaaldrich.com Each fragment corresponds to a point where the polymerase incorporated a ddGTP instead of a dGTP, terminating synthesis. Consequently, the gel lane corresponding to the ddGTP reaction displays a series of bands, with each band representing a fragment length that terminates at a guanine position in the template sequence. sigmaaldrich.com Smaller fragments migrate faster and farther down the gel, while larger fragments remain closer to the top. sigmaaldrich.com

For a given DNA template, the specific banding pattern can be precisely predicted. The table below illustrates the expected fragment sizes generated from a hypothetical template sequence when ddGTP is used as the terminating analog.

| Template Sequence (3' to 5') | Position of Guanine (G) | Primer + Synthesized Strand (5' to 3') | Total Fragment Length (Primer + Synthesized Bases) |

|---|---|---|---|

| ...CTACG TTAAG CCTAG ... | 4 | Primer-GATC | Primer Length + 4 |

| ...CTACGTTAAG CCTAG ... | 9 | Primer-GATCAATTC | Primer Length + 9 |

| ...CTACGTTAAG CCTAG ... | 15 | Primer-GATCAATTCGGAT | Primer Length + 15 |

This table demonstrates how the incorporation of ddGTP at each guanine position in a template strand results in DNA fragments of specific, predictable lengths, which resolve into distinct bands on a gel.

Several factors related to the enzymatic reaction critically influence the appearance and quality of the banding pattern on the gel. These analog-specific alterations are detailed in the following table.

| Factor | Effect on Gel Electrophoresis Pattern | Detailed Findings |

|---|---|---|

| ddGTP:dGTP Ratio | Determines the distribution and intensity of bands, affecting the readable sequence length. | A high ratio of ddGTP to dGTP increases the probability of early termination, producing a higher intensity of shorter fragments. This enhances the resolution of the sequence closer to the primer but can cause the signal for longer fragments to be too weak to detect. csus.edustackexchange.com Conversely, a low ratio allows for the synthesis of longer products, enabling the sequencing of regions further from the primer, but may result in faint or absent bands for shorter fragments. sciencesnail.comcsus.edu An optimal ratio, often around 1:100 (ddNTP:dNTP), is required to balance the generation of both short and long fragments for a maximal read length. wikipedia.org |

| DNA Polymerase Fidelity and Processivity | Affects band uniformity, specificity, and the presence of artifactual bands. | The choice of DNA polymerase is crucial, as different polymerases incorporate ddNTPs with varying efficiencies. nih.gov For example, modified T7 polymerase used with manganese instead of magnesium produces very uniform band intensities because it incorporates dideoxynucleotides at a rate similar to deoxynucleotides. nih.gov Polymerases with low fidelity or high rates of dissociation can lead to non-specific pausing or termination, creating "shadow bands"—fainter bands that are slightly offset from the true termination product—which can complicate sequence interpretation. nih.gov |

| Template Sequence Context | Can cause artifacts like compressions and shadow bands. | Repetitive sequences, such as dinucleotide repeats, can induce polymerase "slippage," resulting in the generation of shadow bands that differ in length by multiples of the repeat unit. nih.gov Additionally, GC-rich regions can form stable secondary structures (e.g., hairpins) that are resistant to denaturation. These structures can impede polymerase movement or cause the DNA fragments to migrate anomalously on the gel, leading to band compressions where distinct bands run very close together, making the sequence difficult to read. csus.edu |

Structural and Dynamic Insights into 2 ,3 Dideoxyguanosine 5 Triphosphate Interactions

X-ray Crystallography of Ternary Enzyme-DNA-Substrate Complexes

X-ray crystallography has been instrumental in providing high-resolution, three-dimensional snapshots of DNA polymerases in complex with a DNA template-primer and an incoming 2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP). These ternary complexes, trapped in a state just prior to the chemical incorporation of the nucleotide, offer profound insights into the structural basis of DNA synthesis and the mechanism of chain termination by dideoxynucleosides.

Elucidation of Polymerase Active Site Conformations (Open, Ajar, Closed States)

Crystallographic studies of DNA polymerases have revealed that the enzyme undergoes significant conformational changes upon binding to DNA and the incoming nucleotide. These conformations are generally categorized as "open," "ajar," and "closed" states, which represent key steps in the catalytic cycle. nih.govcore.ac.uk

Open State: In the absence of a nucleotide, the polymerase-DNA binary complex typically exists in an "open" conformation. core.ac.uk In this state, the active site is accessible to the solvent, allowing for the initial binding of a deoxynucleoside triphosphate (dNTP). nih.gov

Ajar State: An intermediate "ajar" conformation has been identified, which is adopted by the polymerase as it initially samples an incoming nucleotide. nih.gov This state is characterized by a partial closure of the active site, allowing the template base to probe the incoming nucleotide for complementarity before the enzyme fully commits to the closed state. nih.gov The O-helix of the polymerase often exhibits a distinctive kink in the ajar conformation. nih.gov

Closed State: Upon binding a correct nucleotide, the polymerase transitions to a "closed" conformation. core.ac.uknih.gov This involves a significant structural rearrangement, often a rotation of the "fingers" subdomain, that creates a snug binding pocket around the nascent base pair. nih.gov This closed state is the catalytically competent conformation, precisely aligning the 3'-hydroxyl of the primer, the incoming ddGTP, and catalytic metal ions for the nucleotidyl transfer reaction. core.ac.ukmdpi.com The use of ddGTP in crystallographic studies is particularly advantageous as its lack of a 3'-hydroxyl group prevents the chemical reaction, effectively trapping the enzyme in this critical closed state. nih.gov

| Polymerase Conformation | Characteristics in the Presence of ddGTP |

| Open | Active site is accessible for initial ddGTP binding. |

| Ajar | Intermediate state where the enzyme probes the complementarity of ddGTP with the template base. |

| Closed | Catalytically active conformation is formed, tightly enclosing the ddGTP and the template base. This state is stabilized for crystallographic analysis due to the inability of ddGTP to form a phosphodiester bond. |

Mechanisms of Watson-Crick Base Pair Recognition and Steric Constraints in the Binding Pocket

The high fidelity of DNA polymerases is largely attributed to their ability to select the correct nucleotide for incorporation, a process governed by both hydrogen bonding and steric complementarity within the active site. nih.govnih.gov

Watson-Crick base pairing between the incoming ddGTP and the templating cytosine is a primary determinant of substrate selection. umass.edu The polymerase active site has evolved to recognize the specific geometry of a correct purine-pyrimidine base pair. nih.govresearchgate.net Any deviation from this geometry, as would occur with a mismatched base, is sterically disfavored and often leads to the rejection of the incorrect nucleotide. wikipedia.org

Analysis of Protein Plasticity and Enzyme Accommodation of Substrates

While the active site imposes strict steric constraints, it also exhibits a degree of plasticity, allowing it to accommodate variations in substrate structure to some extent. nih.govnih.gov This plasticity is evident in the subtle adjustments of amino acid side chains within the active site upon binding of the DNA and ddGTP. nih.gov

The accommodation of ddGTP within the active site involves movements in several key regions of the polymerase, including the fingers, palm, and thumb domains. nih.gov The transition from the open to the closed conformation is a prime example of this large-scale protein plasticity. nih.gov This conformational change is essential for creating the catalytically competent active site. mdpi.com

Studies with Klentaq1, the large fragment of DNA polymerase I from Thermus aquaticus, have shown that the protein around the polymerase active site displays plasticity, which may be responsible for the enzyme's ability to incorporate a range of substrates. nih.gov This inherent flexibility is crucial for the enzyme's function, allowing it to bind to the DNA duplex and the incoming nucleotide with high affinity while still being able to discriminate between correct and incorrect substrates.

Identification of Specific Hydrogen-Bonding Networks within the Active Site

Beyond the Watson-Crick hydrogen bonds of the base pair itself, a complex network of hydrogen bonds between the polymerase, the DNA, and the incoming ddGTP stabilizes the ternary complex and facilitates catalysis. nih.govnih.gov

X-ray crystal structures have allowed for the detailed mapping of these interactions. Conserved amino acid residues within the active site form hydrogen bonds with the triphosphate moiety of the incoming ddGTP. nih.gov For instance, in Klentaq1, the side chains of Arginine 659 and Lysine 663 on the O-helix form electrostatic interactions with the triphosphate group. nih.gov Additionally, two conserved side chains, Glutamine 754 and Arginine 573, form hydrogen bonds with the minor groove side of the nascent base pair in all four ddNTP-trapped ternary complexes, providing a mechanism for detecting misincorporation. nih.gov

Interestingly, in the ddGTP-trapped complex of Klentaq1, specific contacts are made by Arginine 660, which makes tight hydrogen-bonding interactions with the O6 and N7 atoms of the guanine (B1146940) base. nih.gov This interaction is not observed with other dideoxynucleotides and is thought to account for the higher incorporation rate of ddGTP by Taq polymerase compared to other ddNTPs. nih.gov

| Interacting Moiety of ddGTP | Interacting Polymerase Residues (Klentaq1 example) | Type of Interaction |

| Triphosphate group | Arginine 659, Lysine 663 | Electrostatic interactions/Hydrogen bonds |

| Guanine Base (O6 and N7) | Arginine 660 | Hydrogen bonds |

| Minor groove of nascent base pair | Glutamine 754, Arginine 573 | Hydrogen bonds |

Structural Analysis of this compound Interactions with Abasic Site Analogues

Abasic sites are common DNA lesions where a base has been lost, leaving a non-instructional site in the template strand. nih.gov DNA polymerases must bypass these lesions to prevent replication fork collapse. Structural studies have been conducted to understand how polymerases handle the incorporation of nucleotides opposite these sites.

While many polymerases preferentially insert an adenine (B156593) opposite an abasic site (the "A-rule"), some, like human polymerase η, can also insert guanine. nih.gov X-ray structures of human polymerase η in a complex with a DNA template containing an abasic site and an incoming non-hydrolyzable dGTP analog have provided insights into this process. nih.gov These structures revealed that hydrogen bonding can occur between the phosphate (B84403) group 5' to the abasic site and water molecules that are, in turn, hydrogen-bonded to the N1 and O6 atoms of the incoming guanine nucleoside triphosphate analog. nih.gov This network of interactions helps to position the purine (B94841) base in the active site for potential incorporation, offering a structural explanation for the observed "purine rule" of insertion opposite abasic sites. nih.gov The principles observed with dGTP analogs are directly applicable to understanding the potential interactions of ddGTP at an abasic site, as the key interactions involve the base and the triphosphate moiety, which are identical in both molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational approach to study the dynamic behavior of biological macromolecules, complementing the static pictures provided by X-ray crystallography. nih.gov By simulating the movements of atoms over time, MD can offer insights into the conformational changes, flexibility, and energetic landscapes of polymerase-DNA-ddGTP complexes.

MD simulations have been used to investigate the opening and closing mechanisms of the "fingers" domain of DNA polymerase I, a critical motion for nucleotide binding and catalysis. nih.gov These simulations can model the transition of the polymerase from the closed, catalytically active state to the open state, providing a more complete picture of the entire catalytic cycle. nih.gov

Simulations of DNA polymerase complexes can also be used to study the stability of interactions within the active site. doi.org For instance, the hydrogen bonding networks identified in crystal structures can be analyzed for their strength and persistence over time. While specific MD simulation studies focusing solely on ddGTP are less common in the literature than crystallographic studies, the principles derived from simulations with dGTP are highly relevant. doi.org These simulations can help to understand the role of specific amino acid residues in the recognition and binding of the guanine base and the triphosphate chain, and how the absence of the 3'-hydroxyl group in ddGTP affects the dynamics of the active site following the (aborted) chemical step. The computational approach allows for the exploration of transient states and conformational substates that are difficult to capture experimentally, thus providing a more dynamic understanding of the interactions of this compound with DNA polymerases. semanticscholar.org

Modeling Protein Conformational Dynamics and Transitions during Catalysis

Computational modeling, particularly molecular dynamics (MD) simulations, has provided significant insights into the conformational dynamics of DNA polymerases during catalysis. These simulations reveal that the binding of a nucleotide, such as this compound (ddGTP), is a highly dynamic process that induces significant conformational changes in the enzyme. The binding of the correct nucleotide to the enzyme-DNA binary complex triggers a large structural transition in the fingers subdomain, shifting it from an "open" to a "closed" conformation. nih.govmdpi.com This transition is crucial for catalysis as it properly aligns the substrate and catalytic residues in the active site.

MD simulations have been employed to investigate the opening and closing mechanism of the fingers domain. These studies have shown that even in the absence of a nucleotide, the polymerase exists in a dynamic equilibrium between open, ajar, and closed conformations. nih.govfrontiersin.org The presence of the correct nucleotide, or a terminator like ddGTP, shifts this equilibrium towards the closed state, which is essential for the chemical step of nucleotide incorporation. nih.govnih.gov These computational models have helped to visualize the pathway of these conformational changes and identify key intermediate states that are often difficult to capture experimentally. nih.gov

The use of ddGTP in these studies is particularly valuable as it allows researchers to "trap" the enzyme in a pre-catalytic closed state, since the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond. nih.govnih.gov This has enabled detailed structural and dynamic analysis of the conformational transitions that precede the chemical reaction. Modeling studies have also highlighted subtle motions of key residues within the active site that are critical for assembling the catalytically competent complex. nih.gov

Elucidation of Nucleotide Selection and Incorporation Mechanisms

The mechanism of nucleotide selection and incorporation by DNA polymerases is a multi-step process that ensures high fidelity. The initial binding of a deoxynucleoside triphosphate (dNTP) to the enzyme-DNA complex is followed by a conformational change that leads to the formation of a tight ternary complex. nih.gov This conformational change is a critical checkpoint for nucleotide selection. nih.gov In the case of this compound (ddGTP), its incorporation is used as a chain termination method in DNA sequencing. nih.gov

Pre-steady-state kinetic studies have been instrumental in dissecting the individual steps of the incorporation cycle. 34.237.233scienceopen.comresearchgate.netresearchgate.net These studies have revealed that the rate-limiting step for many polymerases is a conformational change that occurs after the initial binding of the nucleotide but before the chemical step of phosphodiester bond formation. 34.237.233scripps.edu The use of ddGTP allows for the uncoupling of this conformational change from the chemical reaction, providing a window into the dynamics of the closed complex. nih.gov

Structural studies of DNA polymerases with ddGTP trapped in the active site have provided a detailed picture of the interactions that govern nucleotide selection. nih.govnih.govunivr.it These structures show that the polymerase active site closes around the incoming ddGTP, forming a snug pocket that checks the geometry of the base pair. nih.govnih.gov Any distortion from the canonical Watson-Crick base pairing would hinder this closure, leading to the rejection of the incorrect nucleotide. nih.gov The efficiency of ddGTP incorporation can vary between different DNA polymerases, reflecting differences in their active site architecture and dynamics. nih.gov

Characterization of Fidelity-Conferring Residues and their Dynamic Roles

The high fidelity of DNA polymerases is attributed to specific amino acid residues within the active site that play a crucial role in discriminating between correct and incorrect nucleotides. frontiersin.orgyoutube.comsemanticscholar.org These "fidelity-conferring residues" contribute to both the initial selection of the incoming nucleotide and the proofreading of the newly incorporated base.

In the context of this compound (ddGTP) incorporation, structural studies of Taq DNA polymerase have identified a key residue, Arginine-660 (Arg-660), that plays a significant role in the preferential incorporation of ddGTP over other dideoxynucleotides. nih.govnih.gov The crystal structure of the Klentaq1 fragment with ddGTP revealed that the side chain of Arg-660 forms specific hydrogen bonds with the guanine base of ddGTP. nih.govnih.gov This interaction is not observed with other ddNTPs, providing a structural basis for the higher incorporation efficiency of ddGTP by Taq polymerase. nih.govnih.gov

Mutagenesis studies, where Arg-660 was replaced with other amino acids, confirmed its importance. These mutations led to a significant and selective reduction in the rate of ddGTP incorporation. nih.gov This demonstrates the dynamic role of this residue in nucleotide selection, where its specific interaction with the incoming nucleotide stabilizes the closed, catalytically competent conformation of the enzyme. Other residues, such as those forming the "steric gate," are also critical for fidelity by preventing the incorporation of ribonucleotides. nih.gov While not directly interacting with the base, their dynamic positioning ensures that only deoxyribonucleotides are efficiently incorporated.

The dynamic interplay of these fidelity-conferring residues, as revealed by a combination of structural biology, kinetics, and computational simulations, is essential for understanding the molecular basis of DNA polymerase accuracy and how it is influenced by nucleotide analogs like ddGTP. nih.govyoutube.com

Investigation of Subdomain Motions (e.g., Fingers Domain Opening)

The catalytic cycle of a DNA polymerase is characterized by large-scale conformational changes involving the movement of its subdomains, most notably the "fingers" domain. nih.govmdpi.comyoutube.comresearchgate.net This domain undergoes a transition from an "open" conformation, which allows the incoming nucleotide to access the active site, to a "closed" conformation upon binding the correct nucleotide. nih.govnih.govscripps.edu This closing motion is a critical step in catalysis, as it positions the nucleotide for incorporation and assembles the active site. youtube.com

The use of this compound (ddGTP) has been a valuable tool for studying these subdomain motions. Since ddGTP lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation effectively traps the polymerase in the closed conformation, allowing for detailed structural and biophysical characterization of this state. nih.govnih.govnih.gov Single-molecule Förster resonance energy transfer (smFRET) studies have directly observed the dynamics of the fingers domain opening and closing in real-time, confirming the existence of these distinct conformational states. nih.govnih.gov

These studies have shown that the binding of a correct nucleotide, or a chain terminator like ddGTP, stabilizes the closed conformation. nih.gov In contrast, the binding of an incorrect nucleotide leads to a less stable complex that is more likely to remain in or revert to the open or an intermediate "ajar" state, facilitating the dissociation of the incorrect nucleotide before incorporation can occur. nih.gov This provides a kinetic proofreading mechanism that contributes to the high fidelity of DNA synthesis. The investigation of these subdomain motions in the presence of ddGTP has therefore been crucial in elucidating the dynamic mechanisms that underpin nucleotide selection and polymerase fidelity. nih.govnih.gov

Identification of Key Intermediate States along the Catalytic Pathway

The catalytic pathway of nucleotide incorporation by DNA polymerases involves several key intermediate states. A minimal kinetic scheme includes the initial binding of the dNTP to the enzyme-DNA complex (E•DNA•dNTP), a rate-limiting conformational change to an activated ternary complex (E*•DNA•dNTP), the chemical step of phosphodiester bond formation, and subsequent pyrophosphate release. nih.govnih.gov

The use of this compound (ddGTP) has been instrumental in trapping and characterizing one of the most critical intermediate states: the closed, pre-catalytic ternary complex. nih.govnih.govpnas.org By preventing the chemical reaction, ddGTP allows for the crystallization and structural determination of the enzyme in a state that is poised for catalysis. nih.govnih.govunivr.itpnas.org These structures have provided invaluable atomic-level details of the active site geometry, the interactions between the polymerase, the DNA, and the incoming nucleotide, and the roles of catalytic metal ions. nih.govnih.govunivr.it

Beyond this trapped pre-catalytic state, kinetic and single-molecule studies have suggested the existence of other intermediates. For instance, an initial, loosely bound nucleotide complex precedes the major conformational change to the closed state. nih.gov Furthermore, an "ajar" conformation has been identified as a molecular checkpoint that facilitates the rejection of incorrect nucleotides before the full closure of the fingers domain. nih.gov While direct structural evidence for all of these intermediates is challenging to obtain, their existence is inferred from detailed kinetic and dynamic studies. nih.gov34.237.233scienceopen.com The ability to trap a key intermediate with ddGTP has been a cornerstone in building a comprehensive model of the catalytic pathway of DNA polymerases.

Advanced Methodologies and Applications Utilizing 2 ,3 Dideoxyguanosine 5 Triphosphate

Sanger Sequencing Advancements and Optimization

Developed by Frederick Sanger in 1977, the chain-termination method, commonly known as Sanger sequencing, revolutionized the field of genetics. nih.govnih.govscispace.com The method relies on the controlled interruption of in vitro DNA synthesis by the inclusion of specific chain-terminating dideoxynucleotides, such as ddGTP. nih.govnih.gov

Continued Role as a Primary Chain-Terminating Inhibitor in Automated Sequencing

In the foundational Sanger method, four separate reactions are performed, each containing a DNA template, a primer, DNA polymerase, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of one of the four dideoxynucleotide triphosphates (ddATP, ddCTP, ddTTP, or ddGTP). wikipedia.orglibretexts.orgclevalab.com When the polymerase incorporates a ddNTP, for instance ddGTP, the synthesis of that particular DNA strand ceases. clevalab.comsigmaaldrich.com This process results in a collection of DNA fragments of varying lengths, each ending with a specific dideoxynucleotide. nih.gov

The advent of automated sequencing streamlined this process, but the fundamental role of ddGTP as a chain-terminating inhibitor remains unchanged. news-medical.net In automated systems, instead of four separate reactions with radiolabeling, a single reaction is typically used where each of the four ddNTPs is tagged with a different fluorescent dye. sigmaaldrich.commyadlm.org As the fragments are separated by size using capillary electrophoresis, a laser excites the dyes, and a detector reads the color of the fluorescent tag on the terminal nucleotide of each fragment. sigmaaldrich.comjrank.org The resulting chromatogram displays a series of colored peaks, with each color corresponding to one of the four bases, thereby revealing the DNA sequence. myadlm.org The incorporation efficiency of ddGTP can be influenced by the specific DNA polymerase used; for example, some studies have shown that enzymes like Klenow fragment and Taq DNA polymerase incorporate ddGTP more efficiently than other ddNTPs. tandfonline.com

Development and Application of Fluorescently Labeled 2',3'-Dideoxyguanosine-5'-triphosphate Derivatives

A key innovation that enabled high-throughput, automated DNA sequencing was the development of fluorescently labeled ddNTPs. wikipedia.orglibretexts.org In this "dye-terminator" sequencing approach, each of the four chain-terminating dideoxynucleotides, including ddGTP, is covalently attached to a distinct fluorescent dye that emits light at a different wavelength. libretexts.orgjrank.org This allows the sequencing reaction to be performed in a single tube, significantly reducing time and cost. sigmaaldrich.comjrank.org

The development of these fluorescent derivatives required careful selection of dyes to meet several criteria:

A common excitation wavelength, typically from an argon-ion laser. nih.govuci.edu

High molar absorbance and quantum efficiency for strong signal generation. uci.edu

Well-separated emission spectra to minimize signal overlap between the four bases. uci.edu

Minimal and uniform effects on the electrophoretic mobility of the DNA fragments. nih.govuci.edu

Early dye sets had limitations, such as requiring multiple excitation wavelengths or having unequal signal brightness. uci.edu Subsequent research led to the development of improved dye chemistries and energy transfer (ET) primers, which use a donor dye to excite an acceptor dye, resulting in stronger signals and more uniform peak heights. nih.govuci.edu These advancements allow for the accurate determination of the DNA sequence as fragments pass a detector, with the color of the fluorescence—for example, yellow often representing ddGTP in early systems—identifying the terminal base. myadlm.org

| Property | Description | Importance |

|---|---|---|

| Common Excitation Wavelength | All four dyes can be excited by a single light source (e.g., a 488 nm laser). | Simplifies instrumentation design and reduces cost. |

| Separated Emission Spectra | Each dye emits light at a distinct wavelength (e.g., ddATP-green, ddCTP-blue, ddTTP-red, ddGTP-yellow). | Allows for unambiguous identification of the terminal base. myadlm.org |

| High Quantum Yield | Dyes efficiently convert excitation light into emitted fluorescence. | Produces strong signals for high sensitivity detection. |

| Uniform Electrophoretic Mobility | The attached dye does not significantly or variably alter the migration speed of the DNA fragment. | Ensures accurate size-based separation and correct sequence calling. nih.gov |

Strategies for Improving Sequencing Readout Quality and Uniformity

The quality of a Sanger sequencing chromatogram is paramount for accurate base calling. Several factors can affect the readout, and various strategies have been developed to optimize the results.

Template Quality and Purification: The purity and quantity of the DNA template are critical. geneticeducation.co.inthermofisher.com Contaminants from the extraction or PCR process can inhibit the sequencing reaction. Therefore, PCR products should be purified before sequencing to remove unused primers, primer-dimers, and free nucleotides, which can cause poor quality reads. geneticeducation.co.in

Managing ddNTP Concentration: The ratio of ddNTPs to dNTPs is crucial. If the concentration of ddGTP is too high, termination will occur too frequently, leading to short, unreadable sequences. youtube.com Conversely, if it is too low, termination will be inefficient, resulting in weak signals, particularly for longer fragments.

Addressing Secondary Structures: GC-rich regions in the DNA template can form stable secondary structures that impede polymerase progression, leading to weak or compressed signals in the chromatogram. thermofisher.com Additives like betaine (B1666868) or the use of alternative sequencing chemistries, such as substituting dGTP with dITP in the reaction mix, can help to destabilize these structures and improve peak resolution. researchgate.net

Post-Reaction Cleanup: After the cycle sequencing reaction, it is important to remove unincorporated fluorescently labeled ddNTPs. If not removed, these "dye blobs" can obscure the true signal in the electropherogram, leading to incorrect base calls. geneticeducation.co.in

By carefully controlling these parameters, researchers can achieve high-quality sequencing data characterized by well-defined, evenly spaced peaks with a high signal-to-noise ratio. ucdenver.edu

Pyrophosphorolysis-Activated Polymerization (PAP)

Pyrophosphorolysis-Activated Polymerization (PAP) is a highly specific method for nucleic acid amplification that leverages the reverse reaction of DNA polymerization. nih.gov This technique utilizes ddGTP and other dideoxynucleotides in a novel way to achieve exceptional sensitivity, particularly in the detection of rare genetic variants. genetictoolsllc.comglpbio.com

Principle and Mechanism of Action in Nucleic Acid Analysis

The PAP method relies on the serial coupling of two distinct enzymatic reactions: pyrophosphorolysis and polymerization, both catalyzed by a DNA polymerase. tandfonline.comnih.gov The key component is a "pyrophosphorolysis-activatable oligonucleotide" (P*), which is a primer blocked at its 3'-terminus with a dideoxynucleotide, such as ddGTP. tandfonline.comgoogle.com This 3' block prevents the primer from being extended by DNA polymerase. plos.org

The mechanism proceeds as follows:

Annealing: The P* primer anneals to the target DNA template. For the reaction to proceed, the 3'-terminal base of the primer must be a perfect match to the corresponding base on the template strand. tandfonline.complos.org

Activation via Pyrophosphorolysis: In the presence of pyrophosphate (PPi), the DNA polymerase catalyzes the pyrophosphorolysis reaction. This reaction removes the 3'-terminal blocking dideoxynucleotide (e.g., ddGMP) from the P* primer, generating ddGTP and an unblocked primer with a free 3'-hydroxyl group. tandfonline.comtandfonline.com This activation step is highly specific; if there is a mismatch between the primer's 3'-terminus and the template, the pyrophosphorolysis reaction is inefficient. tandfonline.com

Polymerization: Once the primer is activated (unblocked), the same DNA polymerase molecule switches to its polymerization function and extends the primer, synthesizing a new DNA strand. nih.govplos.orgtandfonline.com

The high specificity of PAP arises from this dual-reaction requirement. Significant amplification only occurs if both the highly specific pyrophosphorolysis activation and the subsequent polymerization are successful. tandfonline.comnih.gov

Methodological Application in Rare Mutation Detection

The exceptional specificity of PAP makes it an ideal method for detecting rare mutations in a vast excess of wild-type DNA, a significant challenge in fields like oncology and early disease diagnosis. nih.govbio-rad.comqiagen.com The method can be designed to be allele-specific by creating a P* primer whose 3'-terminus is complementary to the mutant sequence but mismatched to the wild-type sequence. tandfonline.com

In this scenario, the P* primer will be efficiently activated only when annealed to the rare mutant template. tandfonline.com When annealed to the abundant wild-type template, the 3'-mismatch strongly inhibits the pyrophosphorolysis step, preventing activation and subsequent amplification. tandfonline.com This allows for the selective amplification of the mutant allele.

To further enhance specificity and eliminate a potential bypass reaction, a bidirectional PAP allele-specific amplification (Bi-PAP-A) method was developed. nih.govnih.gov This approach uses two opposing P* primers that overlap by one nucleotide at their 3'-termini. tandfonline.comnih.gov This design makes the amplification of the wild-type sequence an extremely rare event, as it would require simultaneous mismatch pyrophosphorolysis and misincorporation. nih.gov As a result, Bi-PAP-A has demonstrated the ability to detect as few as two copies of a mutated allele in the presence of at least 2 x 10⁹ copies of the wild-type sequence, showcasing its power for ultra-sensitive molecular diagnostics. tandfonline.comnih.gov

| Feature | Standard PCR | PAP / Bi-PAP-A |

|---|---|---|

| Primer Type | Standard oligonucleotides with a free 3'-OH group. | Pyrophosphorolysis-activatable oligonucleotides (P*) with a 3'-dideoxynucleotide block (e.g., ddGTP). tandfonline.com |

| Activation Mechanism | Not applicable; primers are inherently active. | Removal of 3' block by pyrophosphorolysis, which is dependent on a perfect match with the template. tandfonline.com |

| Primary Source of Specificity | Primer annealing temperature and sequence. | Serial coupling of highly specific pyrophosphorolysis and polymerization. nih.govnih.gov |

| Sensitivity for Rare Alleles | Limited; typically detects mutations at frequencies of ~1-5%. | Extremely high; can detect mutations at frequencies as low as 10⁻⁷ to 10⁻⁹. tandfonline.comnih.gov |

| Key Application | General DNA amplification. | Detection of ultra-rare mutations, minimal residual disease monitoring. nih.govnih.gov |

Nucleotide Analog Design and Synthesis